molecular formula C21H26ClNO4 B15103740 Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15103740
M. Wt: 391.9 g/mol
InChI Key: LNACMLHYXSJTPG-UHFFFAOYSA-N
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Description

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its significant biological activities, particularly in the field of medicinal chemistry. The compound features a dihydropyridine ring, which is a common structural motif in many calcium channel blockers used to treat cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an alcoholic solvent under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels in biological systems.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of a chlorine atom on the phenyl ring. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-9-7-8-10-16(15)22/h7-12,19,23H,1-6H3

InChI Key

LNACMLHYXSJTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2Cl)C(=O)OC(C)C

Origin of Product

United States

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